molecular formula C8H13NO2 B1277497 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid CAS No. 724772-99-0

2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid

Cat. No.: B1277497
CAS No.: 724772-99-0
M. Wt: 155.19 g/mol
InChI Key: RXSIEVRSYDELIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid can be achieved through various methods. One approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates has been employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)[1,1’-bi(cyclopropane)]-2-carboxylic acid involves its interaction with molecular targets in the central nervous system. As a GABA analog, it may bind to GABA receptors, modulating neurotransmission and exerting neuropharmacological effects . Additionally, its unique structure allows it to interact with specific enzymes and pathways involved in oncological processes .

Properties

IUPAC Name

1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-4-8(7(10)11)3-6(8)5-1-2-5/h5-6H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIEVRSYDELIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434439
Record name 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724772-99-0
Record name 2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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